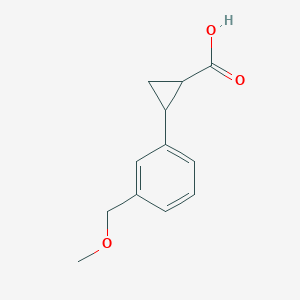

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-[3-(methoxymethyl)phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c1-15-7-8-3-2-4-9(5-8)10-6-11(10)12(13)14/h2-5,10-11H,6-7H2,1H3,(H,13,14) |

InChI Key |

GYCFAEPYTKVKGR-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC=C1)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation and Formation of the Cyclopropane Core

The key structural feature of 2-(3-(methoxymethyl)phenyl)cyclopropane-1-carboxylic acid is the cyclopropane ring bearing a carboxylic acid substituent. The cyclopropane ring is typically introduced via cyclopropanation reactions starting from suitable precursors such as methacrylic acid derivatives or substituted styrenes.

A common approach involves cyclopropanation of methacrylic acid esters or nitriles using trihalides under alkaline conditions to form 2,2-geminal dihalide intermediates. These intermediates undergo dehalogenation with sodium metal to yield methyl cyclopropyl esters or nitriles, which upon hydrolysis and acidification furnish cyclopropane carboxylic acids with high purity under mild conditions and low cost.

For instance, the method described in a patent for 1-methylcyclopropane carboxylic acid can be adapted by substituting the methyl group with a 3-(methoxymethyl)phenyl substituent. This involves initial cyclopropanation of the corresponding substituted acrylic acid derivative, followed by dehalogenation and hydrolysis to yield the desired cyclopropane carboxylic acid.

Functional Group Transformations and Intermediate Preparations

In some synthetic routes, intermediates such as ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate are prepared and further transformed to introduce substituents on the cyclopropane ring.

For example, ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate can be converted to cyclopropylcarbinyl bromide using phosphorus tribromide. This bromide is then treated with potassium cyanide to form a nitrile, which can be reduced to an amine using lithium aluminum hydride. The amine intermediate can be coupled with carboxylic acids using coupling reagents like carbonyldiimidazole (CDI), followed by oxidation or reductive amination to yield various substituted cyclopropane derivatives.

Although this route is more complex, it offers versatility in functionalizing the cyclopropane ring and can be adapted for the synthesis of 2-(3-(methoxymethyl)phenyl)cyclopropane-1-carboxylic acid by selecting appropriate starting materials and reagents.

Purification and Characterization

Purification typically involves extraction, crystallization, and column chromatography using solvents like ethyl acetate and petroleum ether.

Characterization techniques include ^1H-NMR and ^13C-NMR spectroscopy to confirm the chemical shifts of cyclopropane protons and carbons, the methoxymethyl substituent, and the carboxylic acid group.

IR spectroscopy confirms the presence of hydroxyl and carbonyl groups, with characteristic absorption bands near 2930 cm^-1 (O-H stretch) and 1700 cm^-1 (C=O stretch).

Mass spectrometry provides molecular ion peaks consistent with the molecular weight of the target compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., -Cl, -CF₃) increase acidity and may enhance binding to polar enzyme active sites. For example, 1-(3-chlorophenyl)cycloprop-2-ene-1-carboxylic acid exhibits a lower melting point (84–86°C) compared to non-halogenated analogs, likely due to reduced crystal lattice stability . Electron-donating groups (e.g., -OCH₃, -CH₂OCH₃) improve solubility in organic solvents and may influence pharmacokinetic properties. The methoxymethyl group in the target compound could offer enhanced metabolic stability compared to methoxy analogs .

Synthesis and Yield :

- The methoxy-substituted analog (1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid) is synthesized via ester hydrolysis and recrystallization with an 87% yield, indicating efficient scalability .

- Halogenated derivatives, such as the chloro analog, are synthesized via cyclopropanation protocols with moderate yields (73%), highlighting the challenges of introducing sterically hindered substituents .

Pharmacological Relevance :

- Compounds like 2-(4-trifluoromethylphenyl)cyclopropane-1-carboxylic acid are used in receptor antagonist studies, suggesting that the target compound’s methoxymethyl group could similarly modulate receptor binding affinity .

- The thiophene and difluoromethoxy analogs demonstrate the versatility of cyclopropane-carboxylic acids in targeting diverse biological pathways, including enzyme inhibition and CNS disorders .

Biological Activity

2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of cyclopropane carboxylic acids that have been explored for various pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of 2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid can be represented as follows:

Key Features:

- Cyclopropane Ring : Contributes to the compound's unique reactivity and biological properties.

- Methoxymethyl Substituent : Enhances lipophilicity and may influence bioavailability.

The biological activity of 2-(3-(Methoxymethyl)phenyl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Pro-inflammatory Cytokines : The compound has shown potential in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Modulation of Pain Pathways : It may interact with pain receptors, providing analgesic effects.

- Antitumor Activity : Initial findings indicate that it could inhibit tumor cell proliferation in specific cancer models.

Case Studies

-

Anti-inflammatory Effects :

- A study investigated the compound's ability to reduce inflammation in a rat model of arthritis. Results indicated a significant decrease in paw swelling and histological evidence of reduced synovitis compared to controls.

-

Analgesic Properties :

- In a pain model using mice, administration of the compound led to a notable reduction in pain response measured by the tail-flick test, suggesting central analgesic effects.

-

Antitumor Activity :

- In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation with an IC50 value ranging from 10 to 20 µM, indicating promising antitumor potential.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.